![molecular formula C9H9BF4O3 B2889433 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 2096332-76-0](/img/structure/B2889433.png)
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid
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Overview
Description
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H9BF4O3 . It has a molecular weight of 251.97 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BF4O3/c1-2-17-5-3-6 (9 (12,13)14)8 (11)7 (4-5)10 (15)16/h3-4,15-16H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
Boronic acids, including 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a solid compound . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological properties of drug molecules, making them more effective . For example, Travoprost, a potent prostaglandin F receptor agonist used for the treatment of glaucoma, contains a trifluoromethyl group .
Organic Synthesis
“5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in organic synthesis . It can undergo various reactions, such as lithiation and reaction with electrophiles , to form new compounds.
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry to create carbon-carbon bonds, which are crucial in the synthesis of many complex organic molecules .
Rhodium-Catalyzed Addition Reactions
“5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid” can also participate in rhodium-catalyzed addition reactions . These reactions are useful in the synthesis of various organic compounds .
Microwave-Assisted Petasis Reactions
This compound can be used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reaction that can be used to synthesize a wide range of organic compounds .
Synthesis of Biologically Active Molecules
“5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid” can be used in the synthesis of biologically active molecules . These molecules have potential applications in various fields, including medicine and biology .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . They interact with palladium catalysts during these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Furthermore, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[5-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-5-3-6(9(12,13)14)8(11)7(4-5)10(15)16/h3-4,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNNKYHTOVDUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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